An In-depth Technical Guide to Boc-L-4-Methylbenzyl-L-Penicillamine: Properties and Applications in Peptide Science
An In-depth Technical Guide to Boc-L-4-Methylbenzyl-L-Penicillamine: Properties and Applications in Peptide Science
Executive Summary
N-α-(tert-butyloxycarbonyl)-S-(4-methylbenzyl)-L-penicillamine, commonly abbreviated as Boc-L-Pen(4-MeBzl)-OH, is a highly specialized amino acid derivative of paramount importance in modern peptide chemistry. Its unique structural features—namely the sterically demanding gem-dimethyl group on the β-carbon and the meticulously chosen orthogonal protecting groups—provide peptide chemists with a powerful tool for synthesizing conformationally constrained peptides with enhanced stability and receptor selectivity.[1][2] This guide offers a comprehensive technical overview of its chemical properties, the strategic rationale behind its design, and detailed, field-proven protocols for its effective application in Solid-Phase Peptide Synthesis (SPPS).
Core Chemical and Physical Properties
The utility of Boc-L-Pen(4-MeBzl)-OH begins with its fundamental physicochemical characteristics. These properties dictate its handling, solubility, and reactivity in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 198474-61-2 | [3][4] |
| Molecular Formula | C₁₈H₂₇NO₄S | [3] |
| Molecular Weight | 353.4 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 113 - 115 °C (typical) | [5] |
| Optical Rotation | [α]²⁰/D: Data for the L-isomer is not readily published. The closely related analog, Boc-D-Pen(4-MeOBzl)-OH, exhibits [α]²⁰/D = -13 ± 1° (c=1.067 in MeOH), suggesting the L-isomer will have a positive rotation of similar magnitude. | [5]* |
| Storage Conditions | Store at 0-8°C, desiccated. For long-term storage, -20°C is recommended. | [5][] |
| Note: Data for Appearance and Melting Point are derived from the closely related D-isomer analog, Boc-D-Pen(pMeOBzl)-OH, and are considered representative. |
The Cornerstone: An Orthogonal Protection Strategy
The synthetic utility of Boc-L-Pen(4-MeBzl)-OH is fundamentally rooted in its dual-protection scheme, which allows for the selective demasking of reactive sites. This concept, known as orthogonality, is critical for the stepwise construction of complex peptide sequences.[7]
-
The N-α-Boc Group: The tert-butyloxycarbonyl (Boc) group is a classic amine protection strategy. Its key feature is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[5][8] It remains completely stable to the basic conditions required for Fmoc deprotection and most nucleophilic reagents, making it the foundation of the Boc/Bzl protection strategy in SPPS.[9]
-
The S-4-Methylbenzyl (4-MeBzl) Group: The 4-methylbenzyl group (also called p-methylbenzyl, pMeBzl) serves as a robust protector for the thiol side chain of penicillamine. It is stable to the repetitive TFA treatments used to remove the N-α-Boc group during SPPS. Its removal requires much harsher acidic conditions, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are typically employed only at the final step of the synthesis to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[10][11]
The differential acid lability between the Boc and 4-MeBzl groups is the central principle that enables controlled, directional peptide synthesis.
Caption: Orthogonal deprotection of Boc-L-Pen(4-MeBzl)-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application for this reagent is in Boc-based SPPS. The incorporation of penicillamine is strategically employed to introduce conformational rigidity into a peptide backbone. The gem-dimethyl groups restrict the rotation around the Cα-Cβ and Cβ-S bonds, which can pre-organize the peptide into a specific conformation, potentially increasing binding affinity, receptor selectivity, and resistance to enzymatic degradation.[1][12][13]
Experimental Protocol: Single Coupling Cycle
This protocol outlines the key steps for incorporating Boc-L-Pen(4-MeBzl)-OH onto a growing peptide chain attached to a Merrifield or similar acid-stable resin.
Rationale: The workflow ensures complete deprotection of the N-terminus before introducing the activated amino acid. Excess reagents are used to drive the coupling reaction to completion, and intermediate washes are critical to remove byproducts and unreacted reagents, preventing side reactions in subsequent steps.[14]
-
Resin Preparation: Start with the N-terminal deprotected peptide-resin (possessing a free amine) in a suitable reaction vessel. Swell the resin in Dichloromethane (DCM) for 20 minutes, then wash 3x with DCM.
-
Neutralization: Treat the resin with 5% N,N-Diisopropylethylamine (DIPEA) in DCM (v/v) for 2 minutes. Repeat this step once. Wash the resin thoroughly (5x) with DCM to remove all traces of base.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-L-Pen(4-MeBzl)-OH (3 equivalents relative to resin loading) and HOBt (1-Hydroxybenzotriazole) (3 eq.) in a minimal volume of N,N-Dimethylformamide (DMF). Add HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.95 eq.) and DIPEA (6 eq.). Allow the solution to pre-activate for 5-10 minutes. Causality Note: Pre-activation converts the carboxylic acid to a more reactive ester, preventing potential side reactions and ensuring efficient coupling.
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring & Validation: Remove a small sample of resin beads (~5-10 mg), wash them thoroughly with DCM and Ethanol, and perform a Kaiser test (see Protocol 4.2). A negative result (colorless or yellow beads) indicates the reaction is complete.[15] If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin extensively with DMF (3x), DCM (3x), and Methanol (3x) to prepare for the next cycle or final cleavage.
-
Boc Deprotection (for next cycle): To prepare for the next amino acid addition, treat the resin with 25-50% TFA in DCM (v/v) for 2 minutes, drain, and then treat again for 20-30 minutes. Wash thoroughly with DCM (5x) to remove TFA. Proceed to the neutralization step of the next cycle.
Caption: A single cycle of Boc-SPPS for incorporation of the title compound.
Protocol: The Kaiser Test (Self-Validation)
This qualitative test is critical for ensuring the integrity of the synthesis at each step.[16] It detects free primary amines.
-
Reagents:
-
Solution A: 5g Ninhydrin in 100 mL Ethanol.
-
Solution B: 80g Phenol in 20 mL Ethanol.
-
Solution C: 2 mL of 0.001M KCN(aq) in 98 mL Pyridine.
-
-
Procedure:
-
Place 10-15 beads of washed and dried peptide-resin into a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Intense Blue: Positive result. Free primary amines are present. This is the desired outcome after a deprotection step.
-
Yellow/Colorless: Negative result. No free primary amines. This is the desired outcome after a successful coupling step.
-
Protocol: Final Cleavage and Deprotection
This procedure uses TFMSA to simultaneously cleave the completed peptide from the Merrifield resin and remove the S-4-MeBzl protecting group, along with other acid-labile side-chain protecting groups (e.g., Arg(Tos), Asp(OBzl)).
Causality: TFMSA is a strong, non-volatile acid that effectively cleaves the benzyl-type protecting groups and the ester linkage to the resin. Scavengers (thioanisole, EDT) are essential to trap the highly reactive carbocations (e.g., 4-methylbenzyl cation) generated during cleavage, preventing them from re-attaching to sensitive residues like Tryptophan or Methionine.[10][11]
-
Preparation: Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.
-
Add Scavengers: Add thioanisole (100 µL) and 1,2-ethanedithiol (EDT) (30 µL) to the flask.
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Acid Addition: Add cold trifluoroacetic acid (TFA) (1.0 mL) and stir for 10 minutes. Then, slowly add trifluoromethanesulfonic acid (TFMSA) (100 µL) dropwise while stirring vigorously to dissipate heat.
-
Reaction: Allow the flask to warm to room temperature and stir for 90-120 minutes.
-
Precipitation: Transfer the cleavage mixture to a centrifuge tube containing 10-15 mL of cold methyl-t-butyl ether (MTBE). A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold MTBE.
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by RP-HPLC.
Analytical Characterization
Confirming the identity and purity of Boc-L-Pen(4-MeBzl)-OH is crucial before its use in synthesis.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing purity.[15] Due to the hydrophobic Boc and 4-MeBzl groups, the compound will be well-retained on a C18 column using a standard mobile phase gradient of water and acetonitrile containing 0.1% TFA.
-
-
¹H NMR (in CDCl₃, δ in ppm):
-
~7.1-7.2: Aromatic protons of the 4-methylbenzyl group (AA'BB' system, 4H).
-
~4.5-5.5: Broad singlet for the NH proton of the Boc carbamate.
-
~4.3-4.5: Alpha-proton (CH) of the amino acid backbone.
-
~3.7: Methylene protons (CH₂) of the benzyl group.
-
~2.3: Methyl protons (CH₃) on the aromatic ring.
-
~1.45: Singlet for the tert-butyl protons of the Boc group (9H).
-
~1.3-1.6: Two distinct singlets for the gem-dimethyl protons (C(CH₃)₂) on the β-carbon (3H each).
-
-
¹³C NMR (in CDCl₃, δ in ppm):
-
~175-178: Carboxylic acid carbon (C=O).
-
~155-157: Carbamate carbon of the Boc group (C=O).
-
~125-140: Aromatic carbons.
-
~80: Quaternary carbon of the Boc group (C(CH₃)₃).
-
~55-60: Alpha-carbon (α-CH).
-
~45-50: Quaternary β-carbon (β-C(CH₃)₂).
-
~35-40: Methylene carbon of the benzyl group (S-CH₂).
-
~28: Tert-butyl methyl carbons.
-
~25-30: Gem-dimethyl carbons.
-
~21: Aromatic methyl carbon.
-
-
Safety and Handling
Proper handling is essential when working with any chemical reagent.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Toxicity: While specific toxicity data for this compound is limited, the parent molecule, Penicillamine, is a known reproductive toxin. Handle with appropriate caution.
Conclusion
Boc-L-4-Methylbenzyl-L-Penicillamine is a sophisticated and indispensable building block for the synthesis of structurally complex and biologically potent peptides. Its value lies not just in the unique conformational constraints imparted by the penicillamine core, but in the robust and reliable orthogonal protection strategy that enables its seamless integration into Boc-SPPS workflows. A thorough understanding of its properties and the causality behind the associated protocols, as outlined in this guide, empowers researchers to leverage this reagent to its full potential, advancing the frontiers of drug discovery and peptide science.
References
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
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Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved January 21, 2026, from [Link]
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AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved January 21, 2026, from [Link]
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Salas-Ambrosio, P., et al. (2019). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. ACS Chemical Neuroscience, 10(10), 4349-4358. Available at: [Link]
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Aapptec Peptides. (n.d.). Boc-Pen(4-MeBzl)-OH [198474-61-2]. Retrieved January 21, 2026, from [Link]
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Keller, O., et al. (1988). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, Coll. Vol. 6, 418. Available at: [Link]
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Gray, W. R., et al. (1993). Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1. The Journal of Biological Chemistry, 268(28), 21237-21241. Available at: [Link]
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PubChem. (n.d.). Boc-S-acetamidomethyl-L-penicillamine. Retrieved January 21, 2026, from [Link]
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AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved January 21, 2026, from [Link]
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P3 BioSystems. (n.d.). Boc-Pen(pMeBzl)-OH. Retrieved January 21, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031327). Retrieved January 21, 2026, from [Link]
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Zheng, J., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society, 137(48), 15094-15097. Available at: [Link]
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de Graaf, R. A., et al. (2009). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Proceedings of the International Society for Magnetic Resonance in Medicine, 17, 1633. Available at: [Link]
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Fontes, W., et al. (2001). Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Chemical & Pharmaceutical Bulletin, 49(9), 1089-1094. Available at: [Link]
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PubChem. (n.d.). Boc-L-phenylalanine methyl ester. Retrieved January 21, 2026, from [Link]
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de Graaf, R. A., et al. (2009). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 22(5), 461-474. Available at: [Link]
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Tzakos, A. G., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(15), 5801. Available at: [Link]
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Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
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Malins, L. R., & Payne, R. J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 159. Available at: [Link]
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Płaziński, W., & Drabik, E. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 21(18), 6886. Available at: [Link]
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PRISM BioLab. (2023). Conformational Restriction of Peptidomimetics for PPI. Retrieved January 21, 2026, from [Link]
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Chvapil, M., et al. (2006). Synthesis and evaluation of long-acting D-penicillamine derivatives. Connective Tissue Research, 47(1), 32-38. Available at: [Link]
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